molecular formula C10H8N2O B8811302 2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbonitrile

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbonitrile

Cat. No.: B8811302
M. Wt: 172.18 g/mol
InChI Key: JZBGZPBJEWIENK-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-5-carbonitrile is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-5-carbonitrile

InChI

InChI=1S/C10H8N2O/c11-6-7-2-1-3-9-8(7)4-5-10(13)12-9/h1-3H,4-5H2,(H,12,13)

InChI Key

JZBGZPBJEWIENK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC=CC(=C21)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Trifluoromethanesulfonyloxy-3,4-dihydro-1H-quinolin-2-one (1.5 g), zinc cyanide (1.3 g) and tetrakis(triphenylphosphine)palladium (0.59 g) were suspended in DMF (20 ml), and the suspension was stirred at 100° C. for 2 hours. The insoluble matter was filtered off, and ethyl acetate was added to the filtrate, followed by washing with water. The resulting mixture was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure, and the residue was recrystallized from an ethyl acetate-diethyl ether mixed solvent to thereby obtain 0.71 g (yield: 81%) of 5-cyano-3,4-dihydro-1H-quinolin-2-one as a light brown powder.
Name
5-Trifluoromethanesulfonyloxy-3,4-dihydro-1H-quinolin-2-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
zinc cyanide
Quantity
1.3 g
Type
catalyst
Reaction Step Three
Quantity
0.59 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-chloro-3,4-dihydroquinolin-2(1H)-one (143-4; 1.8 g, 0.0099 mol) and nickel bromide (2.15 g, 0.0099 mol) in N-methyl-2-pyrrolidone (10 mL) was added sodium cyanide (0.97 g, 0.0198 mol) portion wise at room temperature. Reaction mixture was heated at 200° C. for 10 min under microwave irradiation. The reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (2×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. MS (M−1): 171.2.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
nickel bromide
Quantity
2.15 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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